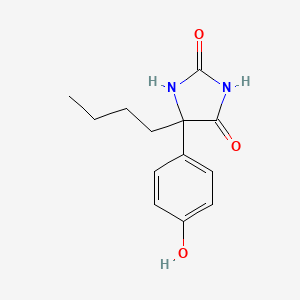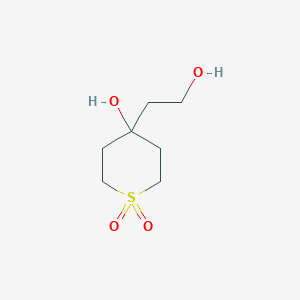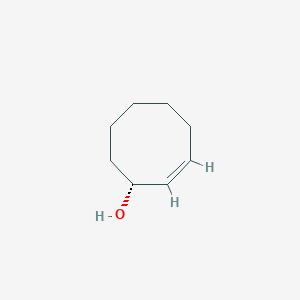
(R,E)-Cyclooct-2-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-Cyclooct-2-enol is an organic compound characterized by its eight-membered ring structure with a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-Cyclooct-2-enol typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the eight-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (R,E)-Cyclooct-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bond can be reduced to form cyclooctanol using hydrogenation with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, mild temperatures.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products:
Oxidation: Cyclooct-2-enone, cyclooct-2-enal.
Reduction: Cyclooctanol.
Substitution: Cyclooct-2-enyl chloride, cyclooct-2-enyl bromide.
Applications De Recherche Scientifique
(R,E)-Cyclooct-2-enol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (R,E)-Cyclooct-2-enol involves its interaction with specific molecular targets. The hydroxyl group and double bond allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and activity towards enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclooctanol: Similar structure but lacks the double bond.
Cyclooct-2-enone: Contains a carbonyl group instead of a hydroxyl group.
Cyclooct-2-enyl chloride: Substituted with a chlorine atom instead of a hydroxyl group.
Uniqueness: (R,E)-Cyclooct-2-enol is unique due to its combination of an eight-membered ring, a double bond, and a hydroxyl group. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1R,2Z)-cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4-/t8-/m0/s1 |
Clé InChI |
UJZBDMYKNUWDPM-HORMHSFOSA-N |
SMILES isomérique |
C1CC/C=C\[C@@H](CC1)O |
SMILES canonique |
C1CCC=CC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)


![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
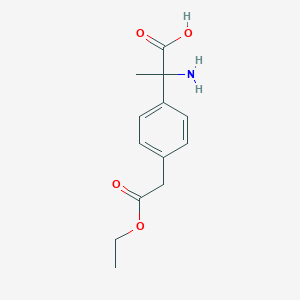
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
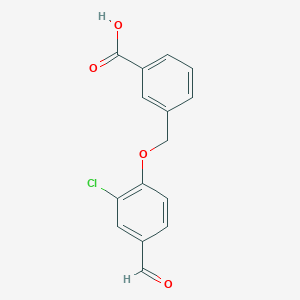
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
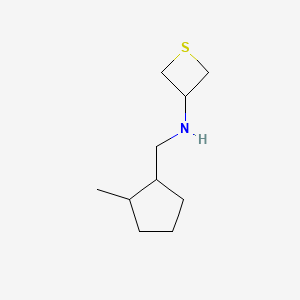
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
